Arizonin B1

Total Synthesis Stereochemistry Synthetic Methodology

Arizonin B1 (CAS: 108890-89-7) is a natural product belonging to the naphthoquinonopyrano-γ-lactone class, originally isolated from the fermentation broth of the actinomycete *Actinoplanes arizonaensis* sp. nov.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
Cat. No. B15565912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArizonin B1
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
InChIInChI=1S/C17H14O7/c1-6-11-13(17-9(23-6)5-10(18)24-17)14(19)7-3-4-8(22-2)15(20)12(7)16(11)21/h3-4,6,9,17,20H,5H2,1-2H3
InChIKeyCLXIMNXZNQOXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Arizonin B1: A Structurally Defined Naphthoquinonopyrano-γ-lactone Antibiotic for Gram-Positive Screening


Arizonin B1 (CAS: 108890-89-7) is a natural product belonging to the naphthoquinonopyrano-γ-lactone class, originally isolated from the fermentation broth of the actinomycete *Actinoplanes arizonaensis* sp. nov. [1]. Structurally, it is a monomeric pyranonaphthoquinone characterized by a tetracyclic core with a specific (3aR,5R,11bR) stereochemistry, a molecular formula of C17H14O7, and a molecular weight of 330.29 g/mol [2]. It is identified as a kalafungin-type antibiotic and exhibits anti-Gram-positive bacterial activity [1].

Why Closely Related Arizonins or Kalafungin Analogs Cannot Substitute Arizonin B1


Generic substitution among the arizonin complex or with other kalafungin-type antibiotics is not scientifically valid. While all members of this class share a common tetracyclic core, their structural differentiation—specifically the unique oxidation pattern on the aromatic ring and the precise degree and position of O-methylation—directly dictates their specific biological profile and synthetic accessibility [1]. Even within the arizonin family, subtle changes in O-methylation between components like Arizonin B1 and Arizonin C1 lead to distinct chemical properties and, critically, require fundamentally different synthetic routes [2]. The data below establishes where Arizonin B1 demonstrates quantifiable differences from its closest analogs.

Quantitative Evidence: Arizonin B1 Differentiation from Closest Analogs


Synthetic Accessibility: First Independent Total Synthesis of Arizonin B1

Arizonin B1 has a synthetic route that is distinct from its closest analog, Arizonin C1. While early syntheses of Arizonin B1 proceeded via Arizonin C1, the 2017 work by Brückner et al. reports the first total synthesis of Arizonin B1 that does not rely on Arizonin C1 as an intermediate [1]. This independent synthetic access is a critical differentiator for procurement, as it implies a more direct and potentially scalable route for obtaining the compound compared to methods that require a multi-step conversion from another arizonin. The same study also achieved a 77:23 diastereoselectivity in favor of the trans-disubstituted natural product during a key oxa-Pictet-Spengler cyclization step, which is essential for obtaining the correct stereoisomer [1].

Total Synthesis Stereochemistry Synthetic Methodology

Structural Differentiation: Unique Aromatic Oxidation Pattern

Arizonin B1 and the broader arizonin complex are distinguished from other known kalafungin-type antibiotics by an unusual oxidation pattern on their aromatic ring [1]. This is a class-level differentiation, as the specific oxidation state of the quinone moiety is a primary determinant of a pyranonaphthoquinone's redox potential and bioactivity. While quantitative MIC data for direct comparison between Arizonin B1 and a non-oxidized analog are not available, this structural feature is a verifiable, quantifiable difference (e.g., via NMR/MS) that provides a basis for its distinct biological profile.

Natural Product Chemistry Structure-Activity Relationship Antibiotics

Structural Differentiation: Precise O-Methylation Pattern vs. Arizonin C1

Within the arizonin family, individual members vary from one another by the degree and position of O-methylation on both the aromatic ring and in the aliphatic portion of the molecule [1]. For example, Arizonin B1 (C17H14O7) and Arizonin C1 (C18H16O7) differ by a single methyl group and a degree of unsaturation, resulting in a 14 Da difference in molecular weight (330.29 vs. 344.31 g/mol) . This specific pattern of O-methylation is a quantifiable and verifiable structural feature that is directly linked to its synthetic challenges and biological specificity. These differences are not trivial; they necessitate distinct synthetic strategies and result in compounds with unique physicochemical and biological properties [1].

Natural Product Chemistry Structure-Activity Relationship Antibiotics

Validated Application Scenarios for Arizonin B1 Based on Evidence


Synthetic Methodology Research for Pyranonaphthoquinones

As the first arizonin with an independent and direct enantioselective total synthesis route [1], Arizonin B1 serves as an ideal reference standard and synthetic target for academic and industrial laboratories developing novel routes to this class of naphthoquinonopyrano-γ-lactones.

Gram-Positive Antibacterial Screening Libraries

Given its established in vitro antimicrobial activity against pathogenic Gram-positive bacteria [1], Arizonin B1 is a relevant addition to compound libraries used in phenotypic screening campaigns aimed at discovering new anti-infective agents, particularly against drug-resistant strains.

Chemical Probe for Studying Structure-Activity Relationships (SAR)

The defined structural differences between Arizonin B1 and its analogs, such as the unique aromatic oxidation pattern and specific O-methylation [2], make it a valuable chemical probe for investigating the SAR of kalafungin-type antibiotics. Its inclusion in studies can help deconvolute the contributions of these specific modifications to biological activity.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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